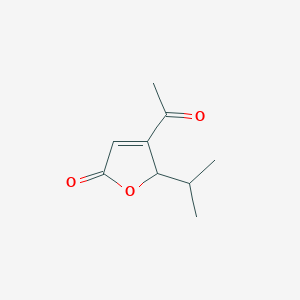
4-Acetyl-5-isopropylfuran-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-5-isopropylfuran-2(5H)-one, also known as Maltol, is a naturally occurring organic compound found in a variety of foods and beverages, including coffee, roasted malt, and caramel. Maltol has been widely studied for its potential applications in the food, pharmaceutical, and cosmetic industries due to its unique chemical properties and biological activities.
Wirkmechanismus
The exact mechanism of action of maltol is not fully understood, but studies have suggested that it may exert its biological effects through various pathways, including the inhibition of reactive oxygen species, modulation of inflammatory cytokines, and regulation of gene expression.
Biochemische Und Physiologische Effekte
4-Acetyl-5-isopropylfuran-2(5H)-one has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. 4-Acetyl-5-isopropylfuran-2(5H)-one has also been shown to have a protective effect on the liver and kidneys, making it a potential candidate for the treatment of liver and kidney diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using maltol in lab experiments is its availability and relatively low cost compared to other compounds with similar biological activities. However, one limitation of using maltol is its potential to interfere with other compounds in the experimental system, leading to false results.
Zukünftige Richtungen
There are several future directions for the study of maltol. One area of research is the development of novel maltol derivatives with enhanced biological activities and improved pharmacokinetic properties. Another area of research is the investigation of the potential use of maltol in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, maltol is a naturally occurring organic compound with a wide range of potential applications in the food, pharmaceutical, and cosmetic industries. 4-Acetyl-5-isopropylfuran-2(5H)-one exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial activities, making it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of maltol and its potential therapeutic applications.
Synthesemethoden
4-Acetyl-5-isopropylfuran-2(5H)-one can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of 3-hydroxy-2-methyl-4-pyrone with acetic anhydride in the presence of a catalyst to form maltol. Microbial fermentation, on the other hand, involves the use of microorganisms such as Aspergillus oryzae and Bacillus subtilis to produce maltol through the fermentation of glucose or other sugars.
Wissenschaftliche Forschungsanwendungen
4-Acetyl-5-isopropylfuran-2(5H)-one has been extensively studied for its potential applications in various scientific fields. In the food industry, maltol is commonly used as a flavor enhancer due to its sweet, caramel-like taste. 4-Acetyl-5-isopropylfuran-2(5H)-one has also been shown to exhibit antioxidant properties, making it a potential ingredient in food preservation and anti-aging products.
In the pharmaceutical industry, maltol has been investigated for its potential therapeutic applications. Studies have shown that maltol exhibits anti-inflammatory, anti-tumor, and antimicrobial activities, making it a potential candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
153683-18-2 |
|---|---|
Produktname |
4-Acetyl-5-isopropylfuran-2(5H)-one |
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
3-acetyl-2-propan-2-yl-2H-furan-5-one |
InChI |
InChI=1S/C9H12O3/c1-5(2)9-7(6(3)10)4-8(11)12-9/h4-5,9H,1-3H3 |
InChI-Schlüssel |
SRHFTCJAHAWTIA-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(=CC(=O)O1)C(=O)C |
Kanonische SMILES |
CC(C)C1C(=CC(=O)O1)C(=O)C |
Synonyme |
2(5H)-Furanone, 4-acetyl-5-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)
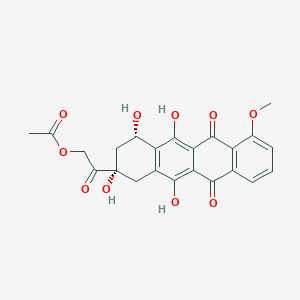
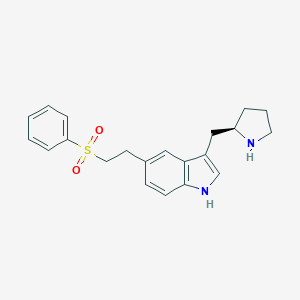
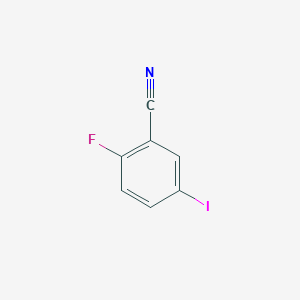
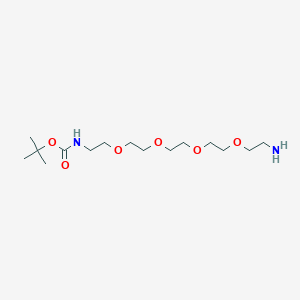

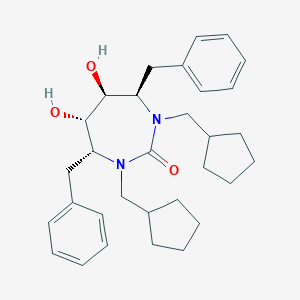
![3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-](/img/structure/B128500.png)
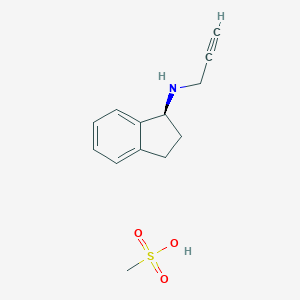
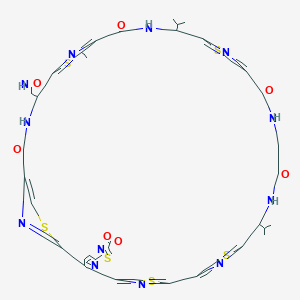
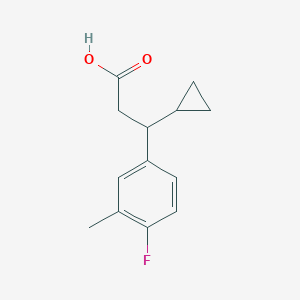
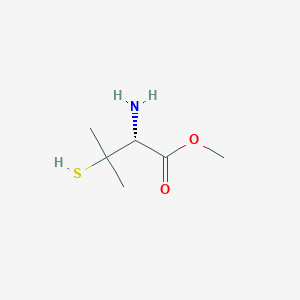
![(E)-But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide](/img/structure/B128515.png)
![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128516.png)